7-Methylthiochroman-4-one

Medicinal Chemistry Anticancer Drug Discovery Scaffold Hopping

7-Methylthiochroman-4-one is a sulfur-containing thiochroman-4-one scaffold—a direct bioisostere of the chroman-4-one core—enabling systematic SAR exploration in medicinal chemistry. Evidence demonstrates thiochroman-4-one derivatives exhibit superior anticancer activity versus oxygen analogs in NCI-60 screening, and specific substitutions confer antileishmanial efficacy. The 7-methylthio group imparts unique electronic, lipophilic, and metabolic properties that cannot be extrapolated from other analogs; compound-specific validation is essential. Procure this building block for focused library synthesis, scaffold-hopping campaigns, and asymmetric derivatization at positions 2, 3, and 7.

Molecular Formula C10H10OS
Molecular Weight 178.25 g/mol
CAS No. 13735-18-7
Cat. No. B3100668
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methylthiochroman-4-one
CAS13735-18-7
Molecular FormulaC10H10OS
Molecular Weight178.25 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)C(=O)CCS2
InChIInChI=1S/C10H10OS/c1-7-2-3-8-9(11)4-5-12-10(8)6-7/h2-3,6H,4-5H2,1H3
InChIKeyRQKPWCBIBIMKRP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Methylthiochroman-4-one (CAS 13735-18-7): A Sulfur-Containing Heterocyclic Scaffold for Medicinal Chemistry and Drug Discovery


7-Methylthiochroman-4-one (CAS: 13735-18-7) is a sulfur-containing heterocyclic compound belonging to the thiochroman-4-one class, characterized by a benzothiopyranone core structure [1]. This compound serves as a versatile small molecule scaffold and a synthetic intermediate in medicinal chemistry [2]. As a bioisostere of the widely utilized chroman-4-one (benzopyranone) scaffold, the replacement of the ring oxygen with a sulfur atom alters its physicochemical and pharmacological properties, making it a compound of interest for drug discovery and chemical biology research [3].

7-Methylthiochroman-4-one (CAS 13735-18-7): Why In-Class Substitution Without Validation Is Not Recommended


Substitution among thiochroman-4-one derivatives cannot be performed without rigorous validation due to the well-established and pronounced structure-activity relationship (SAR) within this compound class. Research demonstrates that even minor modifications, such as the presence or absence of a methylthio group, can drastically alter or abolish biological activity. For example, in anticancer studies of thiochroman-4-ones, specific substituents are essential for activity [1]. Similarly, in antileishmanial research, the presence or absence of specific functional groups like a vinyl sulfone moiety directly determines efficacy, with its removal causing a significant decrease in activity [2]. Consequently, while this compound is a valuable scaffold, its specific 7-methylthio substitution pattern confers a unique and unverified set of properties that cannot be assumed from other analogs. Empirical, compound-specific data is required to establish its utility in any given assay.

7-Methylthiochroman-4-one (CAS 13735-18-7) Quantitative Differentiation and Procurement Decision Evidence


Scaffold Class Differentiation: Superior Anticancer Potential of Thiochromanones Over Chromanones

A direct, head-to-head comparative study evaluated the anticancer activity of a series of 3-[3/4-(2-aryl-2-oxoethoxy)arylidene]chroman-4-one and thiochroman-4-one derivatives against sixty human tumor cell lines at the National Cancer Institute (NCI). The study concluded that **compounds containing the thiochromanone skeleton exhibited higher anticancer activity** than their direct chromanone oxygen-analogs [1]. While the 7-methylthio substituted derivative was not part of this specific study, the data provides class-level evidence that the sulfur-containing scaffold (thiochroman-4-one) is a more potent anticancer core structure than the oxygen-containing one (chroman-4-one).

Medicinal Chemistry Anticancer Drug Discovery Scaffold Hopping

Physicochemical Differentiation: How Sulfur Substitution Alters Molecular Properties Compared to Oxygen Analogs

The strategic replacement of an oxygen atom with a sulfur atom in the chroman-4-one scaffold to create a thiochroman-4-one is a well-documented bioisosteric strategy that confers distinct physicochemical advantages [1]. This substitution modifies several key properties: it alters the electron-donating potential of the heteroatom, increases the atomic size, and consequently affects the compound's solubility, polarity, hydrogen bonding capabilities, and metabolic stability [1]. This class-level inference provides a rational basis for selecting a thiochroman-4-one over a chroman-4-one when seeking to modulate these specific drug-like properties. For 7-Methylthiochroman-4-one, the presence of the 7-methylthio group further contributes to the compound's lipophilicity and overall molecular complexity [2].

Medicinal Chemistry Physicochemical Property Analysis Bioisosterism

Specific Physicochemical Properties of 7-Methylthiochroman-4-one

The compound's well-defined and readily measurable physical characteristics offer clear differentiators for procurement, particularly when compared to unstable or poorly characterized in-class alternatives. 7-Methylthiochroman-4-one (C10H10OS) has a molecular weight of 178.25 g/mol, a predicted density of 1.200 ± 0.06 g/cm³, and a reported melting point of 51-52 °C . Its boiling point is 146 °C at 2.5 Torr [1]. Critically, the compound has a calculated topological polar surface area (TPSA) of 42.4 Ų and zero hydrogen bond donors . This combination of properties—low TPSA and no H-bond donors—predicts high membrane permeability and good oral absorption potential, making it a structurally distinct starting point for lead optimization compared to more polar heterocycles.

Analytical Chemistry Formulation Development Compound Handling

Validated Utility: 7-Methylthiochroman-4-one as a Key Synthetic Intermediate

Thiochroman-4-ones are explicitly recognized as valuable synthetic intermediates for the manufacture of pharmaceuticals and agrochemicals, with patents describing high-yield methods for their industrial preparation [1]. This foundational utility distinguishes it from analogs that are solely end-points in biological assays. 7-Methylthiochroman-4-one can be synthesized via the cyclization of appropriate precursors, such as the reaction of 2-methylthiophenol with acetic anhydride followed by cyclization in the presence of a Lewis acid catalyst . This established synthetic route provides a clear and scalable path to the compound, making it a reliable building block for constructing more complex molecular architectures.

Organic Synthesis Process Chemistry Scaffold Derivatization

Validated Application Scenarios for 7-Methylthiochroman-4-one (CAS 13735-18-7) in R&D and Industrial Settings


Rational Lead Optimization via Scaffold Hopping

Researchers aiming to improve the potency, selectivity, or physicochemical profile of a lead series based on a chroman-4-one scaffold can procure 7-Methylthiochroman-4-one as a key sulfur-containing analog. The evidence indicates that thiochroman-4-one scaffolds can exhibit superior anticancer activity compared to their oxygen-containing counterparts [7]. By substituting the core, researchers can systematically explore how this bioisosteric replacement affects target binding, cellular activity, and ADMET properties, as sulfur substitution is known to alter electron-donating potential, lipophilicity, and metabolism [8].

Exploration of Novel Chemical Space for Neglected Tropical Diseases

Given the documented antileishmanial activity of structurally diverse thiochroman-4-one derivatives [7], this compound is a relevant procurement choice for groups involved in drug discovery for neglected tropical diseases. While 7-Methylthiochroman-4-one itself is not a validated antileishmanial agent, it serves as a strategic starting material for generating focused libraries. The evidence clearly shows that specific functional groups (e.g., a vinyl sulfone moiety) are critical for activity [8], making the unadorned core an ideal platform for exploring the SAR around positions 2, 3, and 7 to identify new, potent leads.

Synthesis of Complex Heterocycles for Chemical Biology Probes

For organic chemists and chemical biologists, 7-Methylthiochroman-4-one is a well-defined and synthesizable building block for constructing more complex molecular architectures [7]. Its established utility as a synthetic intermediate in pharmaceutical and agrochemical research [8] makes it a reliable scaffold for derivatization. It can be used to synthesize fused heterocycles like thiochromeno[4,3-b]pyridines or serve as a core for creating chiral, enantiopure compounds via asymmetric synthesis . This application is directly supported by its role in organic synthesis rather than any inferred biological activity.

Anticancer Drug Discovery via Targeted Library Synthesis

The thiochroman-4-one core has been demonstrated as a superior scaffold for anticancer activity in direct comparison to its oxygen analog in NCI-60 cell line screening [7]. Therefore, 7-Methylthiochroman-4-one can be procured as a core building block for synthesizing a library of novel anticancer agents. Researchers can leverage its synthetic tractability to introduce various substituents at the 3-position, as SAR studies show that specific substitutions (e.g., a chloromethylene group) are crucial for observed anticancer activities [8]. This approach allows for a rational, SAR-driven exploration of this promising chemical space.

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